(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID
Description
(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoxaline moiety, a butanoic acid backbone, and a methylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-22-7-6-10(13(19)20)16-14(21)17-8-12(18)15-9-4-2-3-5-11(9)17/h2-5,10H,6-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQIVHNVEAIZRP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. This intermediate is then subjected to acylation with a butanoic acid derivative, followed by the introduction of the methylsulfanyl group through a thiolation reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems can enhance yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
S-Alkylation of the Methylsulfanyl Group
The methylsulfanyl group undergoes Michael addition with α,β-unsaturated carbonyl compounds (e.g., acrylates, acrylamides). This reaction is chemo-selective for sulfur due to conjugation effects from the quinoxaline ring, as demonstrated in analogous quinoxaline-thione systems .
Example Reaction:
text(2S)-4-(Methylsulfanyl)... + methyl acrylate → S-alkylated propanoate derivative
Conditions: Triethylamine, room temperature, 24–48 h.
Yield: 70–88% .
Azide-Mediated Coupling Reactions
The carboxylic acid can be converted to a hydrazide (9 ) using hydrazine hydrate, followed by azide formation (10 ) with NaNO₂/HCl. This intermediate reacts with amino acid esters or alkyl amines to form amide derivatives .
General Scheme:
-
Hydrazide formation: 88% yield (reflux in ethanol).
-
Azide generation: In situ treatment with NaNO₂/HCl at −5°C.
-
Coupling: React with amino acid methyl esters (e.g., glycine, alanine) or amines to yield 11 or 12 .
Key Data Table for Coupling Products:
Oxidation Reactions
The methylsulfanyl group oxidizes to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). This modifies electron density and biological activity .
Example:
Oxidation of –SCH₃ to –SO₂CH₃ under mild acidic conditions (H₂O₂, 40°C, 6 h) .
Esterification and Amidation
The carboxylic acid forms esters (e.g., methyl ester 11b ) via Fischer esterification or reacts with alcohols under DCC/DMAP catalysis. Amidation occurs with primary/secondary amines via carbodiimide coupling .
Notable Product:
11b (Methyl-3-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]propanoate):
Mechanistic Insights
-
S-Alkylation Selectivity: The quinoxaline ring stabilizes the transition state via conjugation, directing attack to the sulfur atom rather than nitrogen .
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Azide Coupling Efficiency: Low racemization observed during amino acid conjugation due to mild conditions .
Biological Implications
Derivatives synthesized via these reactions show anticancer potential , particularly against breast (MCF-7) and colon (HCT-116) cell lines, with IC₅₀ values <10 µM for select compounds . Modifications at the sulfanyl group enhance membrane permeability and target affinity .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (2S)-4-(methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid exhibit various biological activities:
- Antitumor Activity : The compound has shown promise in studies targeting cancer cells. Sulfur-substituted derivatives have been noted for their ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of inflammatory pathways .
Therapeutic Applications
The potential therapeutic applications of (2S)-4-(methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid include:
- Cancer Treatment : As mentioned, its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Infection Control : With its antimicrobial properties, the compound could be developed into a treatment for bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
A review of relevant literature highlights several case studies that showcase the effectiveness of similar compounds:
- Antitumor Efficacy : A study demonstrated that a related sulfur-containing compound significantly reduced tumor size in xenograft models of breast cancer, suggesting that (2S)-4-(methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid could yield similar results .
- Antimicrobial Testing : In vitro studies showed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
- Neuroprotection in Animal Models : Research indicated that a related compound improved cognitive function and reduced oxidative stress markers in rodent models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methylsulfanyl group may enhance the compound’s binding affinity to certain enzymes, leading to inhibition of their activity. Pathways involved include the modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid, used in organic synthesis and as a precursor for various chemical reactions.
4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID is unique due to its combination of a quinoxaline core, a butanoic acid backbone, and a methylsulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
(2S)-4-(Methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid, also known as a derivative of quinoxaline, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Chemical Formula : C12H16N4O3S
- Molecular Weight : 296.34 g/mol
- IUPAC Name : (2S,3R,4S,5S)-3,4-dihydroxy-2-[(methylsulfanyl)methyl]-5-{4-oxo-1H,4H,5H-pyrrolo[3,2-d]pyrimidin-7-yl}pyrrolidin-1-ium
Research indicates that this compound may act through several biological pathways:
- Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in nucleotide metabolism, particularly those in the purine salvage pathway. This inhibition can lead to altered cellular energy states and apoptosis in certain cancer cell lines .
- Antioxidant Activity : The presence of the methylsulfanyl group suggests potential antioxidant properties that could mitigate oxidative stress in cells .
- Cell Signaling Modulation : Preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation, particularly in immune cells .
Biological Activity
The following table summarizes key biological activities associated with (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. It was found to induce apoptosis in a dose-dependent manner by activating caspase pathways, demonstrating its potential as a chemotherapeutic agent .
- Metabolic Disorders : Another study examined its role in metabolic pathways related to S-methylthioinosine (MTI), suggesting that it may help regulate cellular metabolism and potentially alleviate conditions linked to purine metabolism disorders .
- Immunological Effects : Research focused on its immunomodulatory effects revealed that it could enhance lymphocyte proliferation under certain conditions, indicating potential applications in immune-related diseases .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical parameters govern yield and stereochemical purity?
Methodological Answer:
The compound can be synthesized via Michael-type addition and Friedel-Crafts acylation (common for structurally related quinoxaline derivatives). For example:
- Step 1 : Friedel-Crafts acylation using maleic anhydride to generate the 3-oxo-3,4-dihydroquinoxalinyl backbone .
- Step 2 : Thioglycolic acid addition to introduce the methylsulfanyl group. This step requires precise pH control (pH 7–8) to avoid racemization .
- Step 3 : Coupling with a chiral butanoic acid derivative (e.g., using EDC/HOBt activation) to ensure (2S) stereochemistry .
Critical Parameters : - Temperature (20–25°C for acylation steps to prevent side reactions).
- Chiral resolution via HPLC with a cellulose-based column to confirm enantiomeric purity .
Basic: How is the compound characterized for structural integrity and purity in academic research?
Methodological Answer:
- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Impurity thresholds should align with ICH guidelines (<0.15% for unknown impurities) .
- Structural Confirmation :
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from stereochemical variability or impurity profiles . Strategies include:
- Chiral Reanalysis : Re-evaluate enantiomeric purity using chiral chromatography (e.g., Chiralpak AD-H column) to rule out contributions from unintended stereoisomers .
- Dose-Response Curves : Perform assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Batch Comparison : Compare biological activity of synthesized batches with rigorously controlled impurity profiles (e.g., using LC-MS for trace analysis) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoxaline-recognizing targets (e.g., kinase domains). Key parameters:
- Grid Box : Centered on ATP-binding pockets (size: 20 Å).
- Scoring : MM/GBSA refinement to rank binding affinities .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability of the ligand-target complex .
- QSAR : Build regression models correlating substituent electronegativity (e.g., methylsulfanyl vs. sulfonyl) with inhibitory activity .
Advanced: What environmental fate studies are relevant for this compound, and how are they designed?
Methodological Answer:
Adopt a multi-compartment approach per OECD guidelines:
- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) to assess stability. Monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. Quantify half-life and identify byproducts (e.g., sulfoxide derivatives) .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to determine EC values. Correlate toxicity with logP (calculated: ~2.1) to predict bioaccumulation .
Basic: What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage : -20°C under argon in amber vials to prevent oxidation of the methylsulfanyl group.
- Solubility : Prepare fresh solutions in DMSO (≤10 mM) to avoid precipitation. Confirm solubility via dynamic light scattering .
- Handling : Use gloveboxes with O < 1 ppm to minimize disulfide formation .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis : Introduce C at the quinoxaline carbonyl via labeled maleic anhydride. N labeling requires modified coupling reagents (e.g., N-EDC) .
- Tracing : Administer labeled compound to in vitro hepatocyte models. Use LC-HRMS to track metabolites (e.g., sulfoxide derivatives) and quantify isotopic enrichment .
Advanced: What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Coupling Conditions : Use low-temperature (0–4°C) peptide coupling with DIC/oxyma to preserve stereochemistry .
- In Situ Monitoring : Employ inline FTIR to detect racemization (e.g., shifts in amide I band from 1650 cm to 1680 cm) .
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to selectively crystallize the (2S) enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
